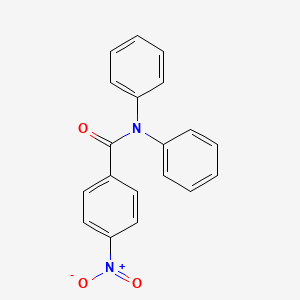

4-nitro-N,N-diphenylbenzamide

Description

Contextualization within Organic Amide Research

Amide bonds are fundamental in chemistry and biology, most notably forming the backbone of proteins. In the broader context of organic amide research, substituted benzamides are a key area of investigation. Researchers explore their synthesis, structural variations, and a wide array of applications. The synthesis of N-substituted benzamide (B126) derivatives is a field of active research, with various methods being developed to create novel compounds with desired properties. nih.govresearchgate.net These methods often involve the reaction of a substituted benzoic acid or its derivative with an appropriate amine. The resulting amides can exhibit a range of chemical behaviors, from acting as intermediates in complex syntheses to displaying unique biological activities. nih.gov

Significance of Nitro-Substituted Aromatic Systems in Chemical Science

The introduction of a nitro group (–NO₂) onto an aromatic ring dramatically influences the molecule's electronic properties and reactivity. nih.govwikipedia.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. nih.govwikipedia.org This characteristic makes nitro-substituted aromatic compounds, including 4-nitro-N,N-diphenylbenzamide, valuable precursors in organic synthesis. The nitro group can be readily reduced to an amino group (–NH₂), providing a gateway to a wide variety of other functional groups and molecular architectures. evitachem.com This versatility has led to the widespread use of nitroaromatic compounds in the synthesis of dyes, pharmaceuticals, and explosives. nih.gov

Overview of N,N-Diarylbenzamides in Contemporary Research

N,N-diarylbenzamides, a subclass of substituted benzamides where the amide nitrogen is bonded to two aryl groups, are of growing interest in contemporary research. The presence of two aryl substituents on the nitrogen atom imparts unique steric and electronic properties to these molecules. Research into N,N-diarylbenzamides has revealed their potential in materials science, particularly in the development of nonlinear optical (NLO) materials. researchgate.netresearchgate.net The specific arrangement and electronic nature of the aryl groups can lead to materials with significant second harmonic generation (SHG) efficiency, a key property for applications in laser technology and optical data storage. researchgate.netresearchgate.net Furthermore, the Chapman rearrangement, a classic organic reaction, provides a synthetic route to N,N-diarylbenzamides from aryl-N-arylbenzimidates, highlighting their importance in synthetic methodology. rsc.org

Chemical Profile of 4-nitro-N,N-diphenylbenzamide

| Property | Data |

| Molecular Formula | C₁₉H₁₄N₂O₃ |

| Molecular Weight | 318.33 g/mol |

| IUPAC Name | 4-nitro-N,N-diphenylbenzamide |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N+[O-] |

| InChI Key | HZXRDAIBHPCJLE-UHFFFAOYSA-N |

Synthesis and Reactivity

The primary method for synthesizing 4-nitro-N,N-diphenylbenzamide is through the benzoylation of N,N-diphenylamine with 4-nitrobenzoyl chloride. evitachem.com This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. evitachem.com Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to facilitate the reaction. evitachem.com

The chemical reactivity of 4-nitro-N,N-diphenylbenzamide is largely dictated by the presence of the nitro group. Key reactions include:

Reduction: The nitro group can be reduced to an amino group (–NH₂) using various reducing agents. This transformation is a crucial step for synthesizing other derivatives. For instance, reduction with tin(II) chloride or catalytic hydrogenation can yield 4-amino-N,N-diphenylbenzamide. evitachem.comacs.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, allowing for the replacement of the nitro group with other functionalities. evitachem.com

Spectroscopic and Structural Characterization

The structure of 4-nitro-N,N-diphenylbenzamide and related compounds has been elucidated through various spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. For a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, characteristic signals in the ¹H NMR spectrum include peaks in the aromatic region and for the aliphatic protons, while the ¹³C NMR spectrum shows signals for the carbonyl carbon and the various aromatic carbons. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N-diarylbenzamides typically shows a strong absorption band for the carbonyl (C=O) stretching vibration. researchgate.net

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction studies on related N,N-diarylbenzamides have revealed their three-dimensional structures, including bond lengths, bond angles, and intermolecular interactions. For example, N,N-diphenylbenzamide crystallizes in an orthorhombic system. researchgate.netresearchgate.net

Research Applications

4-nitro-N,N-diphenylbenzamide serves as a valuable intermediate and building block in several areas of chemical research:

Organic Synthesis: It is primarily used as a precursor for the synthesis of other organic molecules. evitachem.com The ability to reduce the nitro group to an amine allows for the introduction of a wide range of functionalities, leading to the creation of more complex molecular structures. evitachem.com

Materials Science: The electronic properties imparted by the nitro group and the diarylamide structure make this compound and its derivatives interesting candidates for materials science research, particularly in the field of nonlinear optics. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N,N-diphenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(15-11-13-18(14-12-15)21(23)24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXRDAIBHPCJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro N,n Diphenylbenzamide and Its Analogues

Classical Amidation Reactions and Optimization

Traditional methods for amide synthesis have been refined over many years to improve yields and purity. These techniques often involve the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride.

Schotten-Baumann Reaction Protocols for Benzamide (B126) Derivatives

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides. evitachem.comlscollege.ac.inwikipedia.org This reaction is typically carried out under basic conditions, often in a two-phase solvent system consisting of water and an organic solvent. evitachem.comlscollege.ac.in The base serves to neutralize the hydrochloric acid that is generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. iitk.ac.inorganic-chemistry.org

A representative protocol for the synthesis of a 4-nitrobenzamide (B147303) derivative, N-(3-chlorophenethyl)-4-nitrobenzamide, under Schotten-Baumann conditions involves dissolving the amine in a suitable organic solvent like dichloromethane. mdpi.com An equivalent amount of 4-nitrobenzoyl chloride is then added. After a short period, a base such as triethylamine (B128534) is introduced to the solution. mdpi.com The reaction is typically rapid, and the desired amide product can be isolated after a standard workup procedure involving washing with dilute acid and base to remove unreacted starting materials and byproducts. mdpi.com

Table 1: Representative Schotten-Baumann Reaction for a 4-Nitrobenzamide Analogue

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | 30 minutes | N-(3-chlorophenethyl)-4-nitrobenzamide |

This method's simplicity and the ready availability of starting materials make it a common choice for the synthesis of various benzamide derivatives.

Benzoylation of N,N-Diphenylamine with 4-Nitrobenzoyl Chloride

The direct benzoylation of a secondary amine like N,N-diphenylamine with 4-nitrobenzoyl chloride is a direct application of the principles of the Schotten-Baumann reaction. A similar procedure has been successfully employed for the synthesis of 4-nitro-N-(3-nitrophenyl)benzamide, a close analogue of the target compound. nih.gov

In a typical experimental setup, the amine (in this case, N,N-diphenylamine) is dissolved in a solvent such as pyridine. nih.gov Pyridine serves as both the solvent and the base to neutralize the generated HCl. 4-Nitrobenzoyl chloride is then added to this solution. The reaction mixture may be gently warmed to ensure all reactants are dissolved and to facilitate the reaction. nih.gov Upon completion, the reaction mixture is poured into water, and the product is isolated. Purification is often achieved through recrystallization from a suitable solvent like ethanol. nih.gov

The synthesis of a series of 4-nitro-N-phenylbenzamides has been reported, highlighting the utility of this approach for generating a library of related compounds for further study. nih.gov

Amide Bond Formation via Phosphonium (B103445) Salt Intermediates

For the synthesis of sterically hindered amides, such as 4-nitro-N,N-diphenylbenzamide where the nitrogen atom is bonded to two bulky phenyl groups, standard acylation methods may be sluggish. In such cases, the use of coupling reagents to activate the carboxylic acid is often necessary. Phosphonium-based coupling reagents are particularly effective for this purpose. wikipedia.orgwikipedia.org

One of the most common phosphonium reagents is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent. wikipedia.org This reagent, in the presence of a base, activates a carboxylic acid to form a highly reactive intermediate that readily reacts with an amine to form the amide bond. A significant advantage of BOP is that it avoids certain side reactions that can occur with other coupling agents. wikipedia.org

A related and often preferred reagent is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), or PyBOP. wikipedia.org PyBOP is considered a safer alternative to BOP as it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgcommonorganicchemistry.com While highly effective for many amide bond formations, the efficiency of PyBOP can be limited by the steric hindrance of the amine component. nih.gov For the synthesis of a sterically demanding tertiary amide like 4-nitro-N,N-diphenylbenzamide, the choice of phosphonium reagent and reaction conditions would be critical to achieving a good yield.

Table 2: Common Phosphonium-Based Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Key Feature |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Effective coupling agent, but produces carcinogenic HMPA. wikipedia.orgcommonorganicchemistry.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Safer alternative to BOP, avoids HMPA formation. wikipedia.org |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Synthesis of Benzamide Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or ball-milling, offers a promising green alternative to traditional solvent-based synthesis. rsc.orgnih.govorganic-chemistry.org These reactions are often performed in the absence of a solvent, which significantly reduces chemical waste. rsc.orgorganic-chemistry.org

The mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, an analogue of the target compound, has been successfully demonstrated. mdpi.com In this procedure, the amine and 4-nitrobenzoyl chloride are placed in a stainless steel milling jar with milling balls. The jar is then vibrated at a high frequency for a short period. mdpi.com This method is not only environmentally friendly but also highly efficient, often leading to high yields in a very short reaction time. mdpi.com

Table 3: Mechanochemical Synthesis of a 4-Nitrobenzamide Analogue

| Reactant 1 | Reactant 2 | Milling Time | Frequency | Yield |

| 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | 5 minutes | 50 Hz | 89% |

This solvent-free approach is a powerful tool for the synthesis of benzamide derivatives and aligns with the principles of green chemistry. rsc.org

Continuous Flow Reactor Applications in Benzamide Synthesis

Continuous flow chemistry is another advanced synthetic approach that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.dersc.org In a continuous flow system, reactants are pumped through a reactor, often a heated tube or coil, where the reaction takes place. The residence time in the reactor, which is the time the reactants spend in the reaction zone, is a critical parameter that can be precisely controlled to optimize the reaction outcome. researchgate.netnih.gov

The synthesis of amides in continuous flow reactors has been extensively studied. For instance, the optimization of a continuous flow synthesis of an amide involved varying the residence time and temperature to maximize the yield. researchgate.net It has been shown that systematic tuning of the residence time can significantly influence product selectivity and conversion rates. nih.gov

More advanced applications combine mechanochemistry with continuous flow. A solvent-free continuous flow synthesis of amides and peptides has been developed using a jacketed screw reactor. digitellinc.com This innovative approach allows for the continuous production of amides with high yields in very short residence times, demonstrating the potential for large-scale, environmentally friendly manufacturing of these important compounds. digitellinc.com

Table 4: Parameters for Optimization in Continuous Flow Amide Synthesis

| Parameter | Description | Impact on Reaction |

| Residence Time | The duration reactants spend in the reactor. | Affects conversion and selectivity. researchgate.netnih.gov |

| Temperature | The temperature of the reactor. | Influences reaction rate and can affect selectivity. researchgate.net |

| Flow Rate | The speed at which reactants are pumped through the reactor. | Inversely related to residence time. researchgate.net |

| Concentration | The concentration of the reactant solutions. | Can impact reaction kinetics and product throughput. |

The application of continuous flow technology to the synthesis of benzamides, including 4-nitro-N,N-diphenylbenzamide, holds great promise for developing more efficient, safer, and scalable manufacturing processes.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of 4-nitro-N,N-diphenylbenzamide is crucial for exploring structure-activity relationships in various chemical and biological contexts. Strategies for derivatization primarily involve modifications of the phenyl rings and the core benzamide linkage.

Introduction of Additional Substituents on Phenyl Rings

The introduction of substituents onto the phenyl rings of the 4-nitro-N,N-diphenylbenzamide scaffold is a primary strategy for creating structural diversity. This is typically achieved by utilizing appropriately substituted starting materials. For instance, the synthesis of N-aryl-4-nitrobenzamides with substituents on the N-phenyl ring can be accomplished by reacting 4-nitrobenzoyl chloride with a substituted aniline (B41778).

This approach has been used to synthesize a range of analogues. For example, reacting 4-nitrobenzoyl chloride with 3-nitroaniline (B104315) yields 4-nitro-N-(3-nitrophenyl)benzamide. nih.gov Similarly, using ortho-substituted anilines like 2,6-dimethylaniline (B139824) or 2-chloro-6-methylaniline (B140736) leads to the formation of N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, respectively. nih.gov These syntheses demonstrate that the functionalization of the N-phenyl ring is readily achievable by selecting the corresponding aniline precursor.

Table 1: Examples of Substituted N-Aryl-4-nitrobenzamide Analogues

| Starting Aniline | Resulting Compound |

|---|---|

| 3-Nitroaniline | 4-nitro-N-(3-nitrophenyl)benzamide nih.gov |

| 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-4-nitrobenzamide nih.gov |

This methodology allows for the systematic introduction of a wide array of functional groups, including nitro, alkyl, and halogen groups, onto the N-phenyl moiety, enabling the fine-tuning of the compound's steric and electronic properties.

Palladium-Catalyzed N-Arylation Reactions for Complex Architectures

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the N-arylation of amides and related compounds. These reactions are instrumental in constructing complex molecular architectures that might be challenging to access through traditional methods. nih.govresearchgate.net The N-arylation of secondary amides with various aryl halides (chlorides, bromides) and triflates is a key transformation for creating tertiary aryl amides like 4-nitro-N,N-diphenylbenzamide and its more complex analogues. nih.gov

The effectiveness of these reactions often relies on the choice of a suitable palladium precatalyst and a specialized phosphine (B1218219) ligand. nih.govresearchgate.net This catalytic system can be applied to a broad range of substrates, including sterically hindered and functionalized (hetero)aryl chlorides and bromides, often with low catalyst loadings. researchgate.net While the direct N,N-diarylation of a primary amide in a single step is challenging, these methods are highly effective for the N-arylation of secondary amides (like N-phenyl-4-nitrobenzamide) to install the second phenyl group.

Furthermore, recent advancements have explored the reductive arylation of nitroarenes with chloroarenes, where the nitro group is reduced in situ, and the resulting amine is arylated. nih.gov This approach offers a convergent pathway to diarylamines and could be conceptually extended to the synthesis of complex benzamide structures, avoiding the need to pre-form and isolate the aniline coupling partner. nih.gov The versatility of palladium catalysis allows for the coupling of diverse aromatic and heteroaromatic fragments, enabling the synthesis of intricate architectures based on the 4-nitrobenzamide scaffold. researchgate.netmit.edu

Synthesis of 4-Nitrobenzamide Derivatives

The most common and direct method for synthesizing 4-nitrobenzamide derivatives involves the acylation of a primary or secondary amine with 4-nitrobenzoyl chloride. mdpi.commdpi.com This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. mdpi.comevitachem.com

This robust method has been employed to create a wide variety of derivatives by simply changing the amine component. For example:

Reaction with 2-(3-chlorophenyl)ethan-1-amine yields N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

Reaction with 2,2-diphenylethan-1-amine produces N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com

Reaction with 4-nitro-1,2-phenylenediamine can be used to synthesize N,N'-(4-nitro-1,2-phenylene)dibenzamide analogues. researchgate.net

An alternative approach starts with 4-nitrobenzoic acid, which can be reacted directly with ammonia (B1221849) or amines under specific catalytic conditions. For instance, the reaction of 4-nitrobenzoic acid with ammonia in the presence of catalysts like tetrabutoxytitanium or boric acid can produce the parent 4-nitrobenzamide. researchgate.net Other research has focused on creating Schiff base derivatives by condensing 4-nitrobenzamide with various aryl aldehydes. researchgate.netijpbs.com

Table 2: Synthesis Methods for 4-Nitrobenzamide Derivatives

| Starting Material (Nitro-containing) | Reagent/Reaction Type | Product Class |

|---|---|---|

| 4-Nitrobenzoyl Chloride | Various primary/secondary amines | N-substituted 4-nitrobenzamides mdpi.commdpi.com |

| 4-Nitrobenzoic Acid | Ammonia with catalyst | 4-Nitrobenzamide researchgate.net |

These diverse synthetic routes provide chemists with a flexible toolkit for generating a large library of 4-nitrobenzamide derivatives for further study. researchgate.netnih.gov

Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound “4-nitro-N,N-diphenylbenzamide” corresponding to the requested structural and spectroscopic analyses is not available in the public domain. The required information for Single-Crystal X-ray Diffraction, Supramolecular Assembly, Conformational Distortion, Crystal Growth, and High-Resolution NMR Spectroscopy is not present in the provided search results for this specific molecule.

The search results contain data for structurally related but distinct compounds, such as N,N-diphenylbenzamide (lacking the nitro group) and various nitrated benzanilides with different substitution patterns. Adhering to the strict instruction to focus solely on "4-nitro-N,N-diphenylbenzamide" and to provide scientifically accurate, detailed research findings prevents the generation of an article based on extrapolation from these different molecules.

Therefore, it is not possible to provide the requested article with the specified level of scientific accuracy and detail for each subsection of the outline.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Probes for Molecular Structure

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

FT-IR Spectroscopy

The FT-IR spectrum of 4-nitro-N,N-diphenylbenzamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The key vibrational modes would include the carbonyl (C=O) stretching of the amide, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations of the aromatic rings.

Based on data from analogous compounds such as 4-nitrobenzamide (B147303) and N,N-diphenylbenzamide, the following table summarizes the predicted significant FT-IR peaks for 4-nitro-N,N-diphenylbenzamide.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| ~1680-1650 | Amide I (C=O Stretch) | Strong |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium |

| ~1530-1500 | Asymmetric NO₂ Stretch | Strong |

| ~1350-1330 | Symmetric NO₂ Stretch | Strong |

| ~1300-1200 | Amide III (C-N Stretch) | Medium |

| Below 900 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman Spectroscopy

The following table outlines the expected prominent Raman shifts for 4-nitro-N,N-diphenylbenzamide.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~1610-1590 | Aromatic Ring Breathing | Strong |

| ~1530-1500 | Asymmetric NO₂ Stretch | Medium |

| ~1350-1330 | Symmetric NO₂ Stretch | Strong |

| ~1000 | Aromatic Ring Trigonal Bending | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Optoelectronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-nitro-N,N-diphenylbenzamide is expected to be dominated by π → π* transitions of the aromatic systems and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups. The presence of the nitro group, a strong electron-withdrawing group, and the phenyl groups on the amide nitrogen will influence the position and intensity of the absorption maxima (λmax).

The extended conjugation involving the 4-nitrophenyl ring, the amide group, and the two N-phenyl rings would likely result in a red shift (shift to longer wavelengths) of the primary absorption bands compared to simpler benzamides. The electronic transitions are crucial for understanding the potential optoelectronic properties of the compound.

| Predicted λmax (nm) | Electronic Transition | Solvent Effects |

| ~260-280 | π → π | Expected to show solvatochromic shifts; a red shift is anticipated in more polar solvents. |

| ~320-350 | n → π | Likely to exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to hydrogen bonding. |

Mass Spectrometry for Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of its molecular weight and elucidation of its structure. For 4-nitro-N,N-diphenylbenzamide (C₁₉H₁₄N₂O₃, molecular weight: 318.33 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak ([M]⁺) would be expected at m/z 318. The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the carbonyl group and the nitro group. Key fragmentation pathways could include:

Loss of the nitro group: A significant fragment would be expected from the loss of NO₂ (46 Da), resulting in an ion at m/z 272.

Formation of the 4-nitrobenzoyl cation: Cleavage of the C-N bond of the amide could yield the 4-nitrobenzoyl cation at m/z 150.

Formation of the diphenylamine (B1679370) cation: The complementary fragment to the 4-nitrobenzoyl cation would be the diphenylamine radical cation at m/z 169.

Further fragmentation of the aromatic rings: Subsequent loss of small molecules like CO (28 Da) from carbonyl-containing fragments.

The following table summarizes the predicted major fragments in the mass spectrum of 4-nitro-N,N-diphenylbenzamide.

| Predicted m/z | Proposed Fragment Ion |

| 318 | [C₁₉H₁₄N₂O₃]⁺ (Molecular Ion) |

| 272 | [M - NO₂]⁺ |

| 169 | [(C₆H₅)₂N]⁺ (Diphenylamine cation) |

| 150 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl cation) |

| 122 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to study benzamide (B126) derivatives to understand their geometry, electronic distribution, and spectroscopic properties. ajol.infonih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-nitro-N,N-diphenylbenzamide molecule. By using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can compute optimized bond lengths, bond angles, and dihedral angles. ajol.infonih.gov These calculations often reveal that in the gas phase, the molecule adopts a non-planar conformation. The phenyl rings attached to the nitrogen atom and the nitro-substituted benzoyl group are twisted with respect to the central amide plane.

Table 1: Representative Geometric Parameters for Benzamide Derivatives This table provides illustrative data based on typical findings for related structures.

| Parameter | Typical Calculated Value (Gas Phase) | Typical Experimental Value (Crystal) |

|---|---|---|

| C=O Bond Length | ~1.23 Å | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.38 Å | ~1.37 Å |

| Benzoyl-N-Phenyl Dihedral Angle | 35-45° | 45-60° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net

For 4-nitro-N,N-diphenylbenzamide, DFT calculations typically show that the HOMO is localized on the electron-rich N,N-diphenylamino moiety, which acts as the electron donor (D). Conversely, the LUMO is predominantly centered on the electron-deficient 4-nitrobenzoyl group, which serves as the electron acceptor (A). This spatial separation of the FMOs is characteristic of a D-π-A (Donor-π-Acceptor) system. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Gaps for Nitro-Aromatic Compounds This table presents typical values to demonstrate the concepts.

| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitrobenzo-azaborine analogue | -6.5 | -2.5 | 4.0 |

| Dinitrophenyl benzenamine derivative | -7.0 | -3.2 | 3.8 |

DFT calculations serve as a powerful tool for predicting spectroscopic data, which can then be compared with experimental results from techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This comparison helps to validate the calculated molecular structure and aids in the assignment of experimental spectral bands. nih.govresearchgate.net

For 4-nitro-N,N-diphenylbenzamide, theoretical vibrational frequencies corresponding to the stretching and bending modes of key functional groups (e.g., C=O of the amide, N-O of the nitro group, and C-N bonds) can be calculated. nih.gov Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental data to confirm the molecular structure. researchgate.net Discrepancies between calculated (gas phase) and experimental (condensed phase) spectra can often be reconciled by incorporating solvent effects in the calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Example Comparison of Calculated vs. Experimental Vibrational Frequencies This table is a hypothetical illustration of the comparison process.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |

|---|---|---|

| C=O Stretch | 1685 | 1660 |

| NO₂ Asymmetric Stretch | 1540 | 1525 |

| NO₂ Symmetric Stretch | 1360 | 1348 |

DFT calculations provide detailed insights into the electron distribution and charge transfer characteristics of 4-nitro-N,N-diphenylbenzamide. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the phenyl rings.

Furthermore, Natural Bond Orbital (NBO) analysis is used to quantify intramolecular charge transfer by examining stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov In 4-nitro-N,N-diphenylbenzamide, the strong electron-withdrawing effect of the nitro group combined with the electron-donating capability of the diphenylamino group facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. researchgate.net This ICT is a fundamental property that influences the molecule's optical and electronic behavior. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can be used to explore the conformational landscape of 4-nitro-N,N-diphenylbenzamide by simulating the atomic motions at a given temperature. nih.gov This allows for an assessment of the molecule's flexibility, particularly the rotational barriers around key single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the nitrogen atom. ljmu.ac.uk

By tracking the dihedral angles over the course of a simulation, it is possible to identify the most populated conformational states and the energy barriers between them. This analysis reveals the range of shapes the molecule can adopt in solution, which is crucial for understanding its interactions with its environment. For related nitrobenzamide derivatives, MD simulations have been used to validate the stability of specific conformations when interacting with biological targets. nih.gov

Influence of Solvent Effects and Crystal Packing Forces on Molecular Conformation

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of benzamide derivatives. A key area of investigation is the discrepancy observed between molecular conformations in the gaseous phase (predicted by calculations) and the solid state (determined by X-ray crystallography). These differences are primarily attributed to intermolecular interactions, namely crystal packing forces and the influence of solvent molecules during crystallization.

For the parent compound, N,N-diphenylbenzamide, DFT calculations predict a dihedral angle of 35.3° between the benzamide and one of the N-phenyl rings in the gas phase. However, X-ray diffraction data from single crystals reveal a significantly larger angle of 48.8°. This distortion from the gas-phase optimized geometry is a direct consequence of solid-state packing forces, where molecules arrange themselves to maximize stabilizing interactions, such as C–H···O bonds, which can form linear chain-like structures. While specific dihedral angle distortions for 4-nitro-N,N-diphenylbenzamide are not detailed in the available literature, similar effects from crystal packing are expected to influence its conformation. The presence of the highly polar nitro group would likely introduce stronger intermolecular interactions, potentially leading to even more pronounced deviations between the calculated gas-phase and observed solid-state structures. These conformational differences are critical as they directly impact the molecule's electronic properties and, consequently, its reactivity.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate a compound's chemical structure with its biological activity or chemical reactivity. scholarsresearchlibrary.com These models frequently utilize quantum chemical descriptors, which are properties calculated using quantum mechanics that describe the electronic and geometric features of a molecule. researchgate.netscirp.org

Hydrogen bonding is a critical intermolecular force that governs the solubility, transport, and interaction of molecules with biological targets. ljmu.ac.ukchemrxiv.org Theoretical chemistry provides methods to calculate parameters that quantify a molecule's ability to act as a hydrogen bond donor or acceptor. ljmu.ac.uk Because of the electrostatic nature of hydrogen bonds, descriptors derived from electrostatic potentials are often employed. ljmu.ac.uk

For 4-nitro-N,N-diphenylbenzamide, the potential to accept a hydrogen bond is a key characteristic, primarily associated with the carbonyl oxygen and the oxygens of the nitro group. Various parameters have been calculated to quantify this ability. One such parameter, β, represents the solute hydrogen-bond basicity (acceptor ability). rsc.org Another approach involves calculating parameters based on electrostatic potentials at the molecular surface. ljmu.ac.uk

| Parameter | Value | Description |

|---|---|---|

| β | 5.9 | A scale of solute hydrogen-bond basicity (H-bond acceptor ability). rsc.org |

| Vmin(O=C) | -0.563 | The minimum electrostatic potential on the Connolly solvent accessible surface of the carbonyl oxygen atom, representing H-bonding acceptor ability. ljmu.ac.uk |

| Σβ₂ᴴ | 0.512 | A calculated hydrogen bond acceptor parameter. ljmu.ac.uk |

| Σα₂ᴴ | -0.335 | A calculated hydrogen bond donor parameter. ljmu.ac.uk |

The theoretical parameters calculated for 4-nitro-N,N-diphenylbenzamide provide insight into its chemical reactivity. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution across the molecule. evitachem.com This creates distinct regions of electrostatic potential that are key to its reactivity.

The strong negative electrostatic potential around the nitro and carbonyl groups, quantified by parameters like Vmin, confirms their role as primary sites for electrophilic interaction and hydrogen bond acceptance. ljmu.ac.uk Conversely, the nitro group's electrophilic character makes the aromatic ring it is attached to susceptible to nucleophilic aromatic substitution reactions. evitachem.com

A fundamental quantum chemical descriptor related to reactivity is the frontier molecular orbital energy gap (HOMO-LUMO gap). A smaller energy gap generally implies greater chemical reactivity and a higher susceptibility to electronic transitions. researchgate.net In QSAR studies of nitroaromatic compounds, descriptors such as dipole moment and Mullikan charges have been correlated with toxicity, suggesting that the electronic distribution is a key determinant of biological action. scholarsresearchlibrary.comscirp.org For 4-nitro-N,N-diphenylbenzamide, its reactivity is dominated by the nitro group, which can be readily reduced to an amino group using agents like tin(II) chloride or catalytic hydrogenation. evitachem.com The calculated hydrogen bonding and electrostatic parameters are crucial for modeling these interactions and predicting the compound's behavior in chemical and biological systems.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on Phenyl Rings

The susceptibility of the three phenyl rings in 4-nitro-N,N-diphenylbenzamide to electrophilic aromatic substitution is significantly influenced by the directing and activating or deactivating effects of their respective substituents. The benzoyl ring is strongly deactivated by the electron-withdrawing nitro group, which directs incoming electrophiles to the meta-position relative to itself. The two N-phenyl rings are influenced by the N,N-diphenylamido group. The nitrogen atom's lone pair can be delocalized into these rings, leading to their activation towards electrophilic attack, primarily at the ortho and para positions. However, the carbonyl group of the amide can withdraw electron density, which can temper this activation.

Further nitration of 4-nitro-N,N-diphenylbenzamide would introduce an additional nitro group onto one of the aromatic rings. The position of this substitution is determined by the relative activation and directing effects of the substituents on each ring. The 4-nitrophenyl group is strongly deactivated, making further substitution on this ring unfavorable. In contrast, the N-phenyl rings are activated by the nitrogen atom. Therefore, nitration is expected to occur on one of the N-phenyl rings. The directing effect of the nitrogen in the N,N-diphenylamido group favors substitution at the ortho and para positions. Due to steric hindrance from the bulky N,N-diphenylamido group, the para-position is generally the preferred site of substitution.

Similarly, bromination, another common electrophilic aromatic substitution reaction, is also expected to occur selectively on the N-phenyl rings. The choice of brominating agent and reaction conditions can influence the regioselectivity and the extent of bromination.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-N-(4-nitrophenyl)-N-phenylbenzamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromophenyl)-4-nitro-N-phenylbenzamide |

Reduction Reactions of the Amide and Nitro Groups

The presence of both a nitro group and an amide group in 4-nitro-N,N-diphenylbenzamide allows for a range of reduction reactions. The selective reduction of one group in the presence of the other is a key challenge and depends heavily on the choice of reducing agent and reaction conditions.

The reduction of the amide functionality in 4-nitro-N,N-diphenylbenzamide to an amine is a challenging transformation that typically requires powerful reducing agents. This deoxygenative reduction would cleave the C=O bond and replace it with two C-H bonds, converting the benzamide (B126) into a substituted benzylamine (B48309) derivative. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. However, these strong hydrides will also readily reduce the nitro group. Therefore, achieving selective amide reduction in the presence of a nitro group is generally not feasible with such reagents.

Catalytic hydrogenation is a widely used and often highly selective method for the reduction of nitro groups to amines. libretexts.org This transformation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. doubtnut.com For nitro-substituted amides like 4-nitro-N,N-diphenylbenzamide, catalytic hydrogenation can selectively reduce the nitro group to an amino group while leaving the amide functionality intact. nih.gov This selectivity arises from the greater susceptibility of the nitro group to hydrogenation under these conditions compared to the more resilient amide bond. The resulting product would be 4-amino-N,N-diphenylbenzamide.

| Reaction | Reagents | Major Product |

| Catalytic Hydrogenation | H₂, Pd/C | 4-amino-N,N-diphenylbenzamide |

| Amide Reduction (non-selective) | LiAlH₄ | Complex mixture of reduced products |

Nucleophilic Pathways and Palladium-Catalyzed Couplings

The chemistry of 4-nitro-N,N-diphenylbenzamide also involves nucleophilic reactions, including those that lead to the formation of new carbon-nitrogen bonds.

The synthesis of 4-nitro-N,N-diphenylbenzamide itself involves an N-arylation reaction, specifically the acylation of diphenylamine (B1679370) with 4-nitrobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Further N-arylation of 4-nitro-N,N-diphenylbenzamide is conceivable through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netnih.govresearchgate.net In principle, the N-H bond of a secondary amine can be coupled with an aryl halide. While 4-nitro-N,N-diphenylbenzamide is a tertiary amide and lacks an N-H bond for direct coupling, related palladium-catalyzed reactions could potentially be used to functionalize the N-phenyl rings. The mechanism of the Buchwald-Hartwig amination generally involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

Mechanistic Insights into Organic Transformations

The reactivity of 4-nitro-N,N-diphenylbenzamide is primarily centered around the transformations of the nitro group, which is a versatile functional moiety in organic synthesis. The electron-withdrawing nature of the nitro group deactivates the aromatic ring to which it is attached, making it susceptible to nucleophilic attack under certain conditions, although the most commonly explored transformation is its reduction to an amino group.

A significant organic transformation involving 4-nitro-N,N-diphenylbenzamide is the reduction of the nitro group to form 4-amino-N,N-diphenylbenzamide. This conversion is a cornerstone in the synthesis of more complex molecules, as the resulting amino group can be readily functionalized. The general mechanism for the reduction of aromatic nitro compounds can proceed through different pathways depending on the reducing agent and reaction conditions.

One of the most common methods for this transformation is catalytic hydrogenation. In this process, 4-nitro-N,N-diphenylbenzamide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol. The mechanism of catalytic hydrogenation of a nitro group is complex and involves a series of steps on the catalyst surface. It is generally accepted to proceed through the formation of several intermediates.

The initial step involves the adsorption of the nitro group onto the palladium surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed. The plausible reaction pathway is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

Another widely used method for the reduction of the nitro group in aromatic compounds is the use of dissolving metal reductions, such as with tin(II) chloride (SnCl₂) in an acidic medium. While the precise stoichiometric details can vary, the mechanism involves the transfer of electrons from the metal to the nitro group. In the presence of a proton source (like hydrochloric acid), the oxygen atoms of the nitro group are protonated and subsequently removed as water molecules, with the concurrent addition of hydrogen atoms to the nitrogen.

Research on analogous N-substituted-4-nitrobenzamides supports these general mechanistic pathways. For instance, the synthesis of various 4-amino-N-substituted benzamides has been achieved through the reduction of their nitro precursors using palladium on carbon with hydrogen gas or tin(II) chloride in ethanol. researchgate.netresearchgate.net Specifically, the preparation of 4-amino-N-(2,6-dimethylphenyl)benzamide from 4-nitro-N-(2,6-dimethylphenyl)benzamide was successfully carried out via low-pressure hydrogenation with 5% palladium on carbon in ethanol. google.com

The following table summarizes typical conditions used for the reduction of the nitro group in compounds analogous to 4-nitro-N,N-diphenylbenzamide, providing insight into the likely effective methods for its transformation.

| Precursor Compound | Reducing Agent(s) | Solvent | Product |

| N-substituted-4-nitrobenzamides | H₂, Pd/C | Ethanol | 4-Amino-N-substituted benzamides researchgate.net |

| 4-nitro-N-(2,6-dimethylphenyl)benzamide | H₂, 5% Pd/C | Ethanol | 4-amino-N-(2,6-dimethylphenyl)benzamide google.com |

| 4-nitro-N-(4-nitrophenyl)benzamide precursors | SnCl₂·2H₂O | Ethanol | 4-amino-N-(4-aminophenyl)benzamide precursors researchgate.net |

| 4-nitro-N-(aryl)benzamide derivatives | H₂, Pd/C | Ethanol | 4-amino-N-(aryl)benzamide derivatives researchgate.net |

These findings from related compounds strongly suggest that the transformation of 4-nitro-N,N-diphenylbenzamide to 4-amino-N,N-diphenylbenzamide would proceed efficiently under similar catalytic hydrogenation or dissolving metal reduction conditions, following the established mechanistic pathways for nitroarene reduction.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials

Organic materials with NLO properties are crucial for applications in photonics and optoelectronics, including optical data storage and switching. The efficacy of these materials is rooted in their molecular structure, which dictates their response to intense light.

Design Principles for NLO Active Benzamide (B126) Derivatives

The design of effective NLO materials based on benzamide derivatives follows several key principles centered on creating molecular asymmetry and facilitating intramolecular charge transfer (ICT). researchgate.netrsc.org A fundamental design involves the "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are attached to a π-conjugated system. mdpi.com This arrangement, often denoted as a D-π-A structure, is critical for inducing a strong NLO response.

In the context of 4-nitro-N,N-diphenylbenzamide, the molecule embodies this principle:

Electron Acceptor (A): The 4-nitro group (-NO₂) is a powerful electron-withdrawing group.

π-Conjugated System (π): The central benzene ring serves as the conjugated bridge that facilitates electron delocalization.

Electron Donor (D): The N,N-diphenylamino group can function as the electron-donating moiety.

The movement of the π-electron cloud from the donor to the acceptor through the conjugated bridge is responsible for ICT, which is a primary source of nonlinear optical properties. researchgate.net A key indicator of a molecule's potential for NLO activity is a small energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and can exhibit a significant NLO response. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate these properties and predict the NLO character of new compounds. researchgate.netmdpi.com

Second Harmonic Generation (SHG) Efficiency Studies

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical metric for NLO materials.

More complex structures also show significant promise. A self-assembled dipeptide, (Boc)-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which features nitro groups as acceptors, was found to have an effective SHG coefficient (d_eff) of at least 0.67 pm/V. This value is only four times lower than that of the state-of-the-art inorganic crystal, β-barium borate (BBO), highlighting the potential of organic molecules with nitro-functionalized aromatic rings. rsc.org

| Compound | SHG Efficiency / Property | Reference Material |

|---|---|---|

| 5-chloro-2-nitroaniline | 20x | Urea google.com |

| p-nitroaniline (mixed crystals) | 100-189x | Urea rsc.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | d_eff ≥ 0.67 pm/V | (Compared to BBO) rsc.org |

Influence of Crystal Packing and Molecular Structure on NLO Properties

For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group at the macroscopic level. google.com If a crystal structure possesses a center of inversion, the individual molecular dipoles cancel each other out, resulting in a zero net NLO response. Therefore, controlling the crystal packing is a critical aspect of designing effective NLO materials. acs.org

The solid-state structure is governed by a variety of non-covalent interactions, including:

Hydrogen Bonding: N-H···O=C interactions are common in benzamide derivatives and can guide the assembly into non-centrosymmetric arrangements. frontiersin.org

π-π Stacking: Interactions between aromatic rings can lead to different packing motifs such as slipped-stack or herringbone arrangements, which influence the bulk properties of the crystal. frontiersin.orgresearchgate.net

| Structural Feature | Influence on NLO Properties |

|---|---|

| Centrosymmetric Crystal Packing | Cancels out second-order NLO effects (e.g., SHG). google.com |

| Non-centrosymmetric Crystal Packing | Required for bulk second-order NLO activity. acs.org |

| Hydrogen Bonding & π-π Stacking | Directs molecular assembly and determines the final crystal symmetry. frontiersin.orgresearchgate.net |

Polymer Synthesis and High-Performance Materials

Aromatic polymers, particularly polyimides and polyamides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govresearchgate.net The rigid structure of the benzamide unit makes it a suitable building block for such high-performance materials.

Utilization as Monomers for Polyimides and Other Polymer Architectures

While 4-nitro-N,N-diphenylbenzamide itself is not a monomer for polymerization, its core structure can be chemically modified to create monomers suitable for synthesizing high-performance polymers. For polyimide or polyamide synthesis, monomers must possess at least two reactive functional groups. This is typically achieved through polycondensation reactions between diamines and dianhydrides (for polyimides) or diacid chlorides (for polyamides). mdpi.com

To utilize the 4-nitro-N,N-diphenylbenzamide structure, it would need to be functionalized. For example:

Reduction of the nitro group: The -NO₂ group can be reduced to an amine (-NH₂), and a second amine group could be introduced on the other phenyl ring to create a diamine monomer.

Addition of carboxylic acid groups: Carboxylic acid or anhydride functionalities could be added to the phenyl rings to create a diacid or dianhydride monomer.

These functionalized derivatives could then be reacted with complementary monomers to build polymer chains. For instance, a diamine based on the N,N-diphenylbenzamide scaffold could be reacted with a commercial dianhydride to produce a polyimide. The introduction of bulky, pendent groups, such as the phenyl groups in this structure, is a known strategy to improve the solubility of otherwise intractable aromatic polyimides. rsc.org

| Monomer Derivative | Complementary Monomer | Resulting Polymer Architecture |

|---|---|---|

| Diamine-functionalized N,N-diphenylbenzamide | Aromatic dianhydride (e.g., PMDA) | Polyimide |

| Diacid-functionalized N,N-diphenylbenzamide | Aromatic diamine (e.g., ODA) | Polyamide |

Thermal Stability and Mechanical Properties of Derived Polymers

Polymers derived from aromatic monomers, such as polyimides and aramids (aromatic polyamides), are characterized by their high thermal stability. nih.govmdpi.com This stability is attributed to the high bond energies of the aromatic rings and imide/amide linkages within the polymer backbone.

Thermogravimetric analysis (TGA) is used to assess this stability, typically by measuring the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀). Aromatic polyamides and polyimides often exhibit decomposition temperatures well above 400°C. mdpi.comcapes.gov.br For example, certain aromatic polyamides show 10% mass loss at temperatures ranging from 346°C to over 500°C. mdpi.com Similarly, polyimides derived from aromatic monomers can have 10% weight loss temperatures (T₁₀) in the range of 364°C to 482°C. rsc.org

The mechanical properties of these polymers are also notable. While conventional aromatic polyimides are often rigid and strong, the incorporation of bulky side groups—like the phenyl groups in the N,N-diphenylbenzamide structure—can increase flexibility, leading to materials with high elongation at break. rsc.org This allows for the tuning of properties to create materials that are not only thermally stable but also possess desirable mechanical characteristics for applications in aerospace, electronics, and automotive industries. researchgate.netrsc.org

| Polymer Class | Typical Thermal Stability (10% Weight Loss) |

|---|---|

| Aromatic Polyamides | 346 - 508 °C mdpi.com |

| Aromatic Polyimides | 364 - 482 °C rsc.org |

Mechanofluorochromic Materials and Stimuli-Responsive Systems

Mechanofluorochromism, the phenomenon where a material changes its fluorescence properties in response to mechanical stimuli, is a keenly studied area for applications in sensors, memory devices, and security inks. The fluorescence behavior is intrinsically linked to the molecular packing in the solid state.

Molecular Packing Patterns and Fluorescent Properties

There is no specific information available in the scientific literature regarding the crystal structure or molecular packing of 4-nitro-N,N-diphenylbenzamide. Understanding the intermolecular interactions, such as π-π stacking and hydrogen bonding, is crucial to predicting and explaining any potential mechanofluorochromic behavior. Without crystallographic data, a detailed analysis of its solid-state fluorescent properties remains speculative.

Ultrasonic Sensitivity and External Stimuli Response

Similarly, research detailing the response of 4-nitro-N,N-diphenylbenzamide to external stimuli like ultrasonication is not available. Studies on other stimuli-responsive materials often reveal changes in morphology or molecular arrangement upon exposure to such stimuli, leading to altered physical properties. However, no such investigations have been reported for this specific compound.

Optoelectronic Materials and Charge Transfer Character

The performance of organic molecules in optoelectronic devices is heavily dependent on their electronic structure, particularly the nature and efficiency of intramolecular charge transfer (ICT). The presence of both an electron-donating (diphenylamino) and an electron-withdrawing (nitro) group attached to a central benzamide framework suggests the potential for ICT characteristics in 4-nitro-N,N-diphenylbenzamide.

However, a detailed investigation into the charge transfer character, supported by spectroscopic and computational studies, has not been documented for this molecule. Such studies are essential to evaluate its potential for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigations into Biological Activity Mechanisms

Enzymatic Inhibition and Molecular Target Identification

Derivatives of 4-nitrobenzamide (B147303) have been identified as inhibitors of several key enzymes, suggesting their potential as therapeutic agents for a variety of conditions. The specific enzymes and the nature of the molecular interactions have been a subject of detailed investigation.

Interaction with Specific Enzymes and Receptors

Studies have demonstrated that certain 4-nitrobenzamide derivatives can effectively inhibit carbohydrate-hydrolyzing enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed potent to moderate inhibitory action against α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. nih.gov Molecular docking simulations revealed that these compounds interact with active site residues of these enzymes through a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.gov

Furthermore, in the context of antimycobacterial activity, the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) has been identified as a likely target for N-alkyl nitrobenzamides. mdpi.comnih.gov DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall. The structural similarity of these nitrobenzamides to known inhibitors of DprE1, coupled with docking studies showing a good fit within the enzyme's binding pocket, supports this hypothesis. mdpi.com

Structure-Activity Relationships for Enzyme Modulation

The relationship between the chemical structure of 4-nitrobenzamide derivatives and their enzyme-inhibiting activity has been systematically studied.

For the inhibition of α-glucosidase and α-amylase, the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (-NO₂) on the N-phenyl ring was found to significantly enhance inhibitory activity. nih.gov This suggests that a specific electronic distribution across the molecule is crucial for effective binding to the enzyme's active site.

In the case of antimycobacterial N-alkyl nitrobenzamides targeting DprE1, structure-activity relationship (SAR) studies have highlighted two critical factors: the position of the nitro group and the lipophilicity of the N-alkyl chain. nih.gov Derivatives with a nitro substituent in the 3-position of the aromatic ring displayed significantly higher activity. nih.gov Moreover, a clear correlation was observed between the lipophilicity (logP value) and antimycobacterial activity, with compounds of intermediate lipophilicity showing the best results. mdpi.comnih.gov This is likely due to the need for the compound to permeate the lipid-rich mycobacterial cell wall to reach its target. nih.gov

Table 1: Structure-Activity Relationships for Enzyme Inhibition by Nitrobenzamide Derivatives

| Enzyme Target | Key Structural Features for High Activity | Reference |

|---|---|---|

| α-Glucosidase & α-Amylase | Presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (-NO₂) groups on the N-phenyl ring. | nih.gov |

Antimicrobial Potential of 4-Nitrobenzamide Derivatives

The 4-nitrobenzamide scaffold has been a fruitful starting point for the development of new antimicrobial agents. The nitro group itself is known to contribute to the bioactivity of many compounds, including antimicrobial effects. mdpi.com

Several studies have reported the synthesis and evaluation of 4-nitrobenzamide derivatives against various bacterial strains. For instance, a series of new Schiff base derivatives of 4-nitrobenzamide were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing high potency. ijpbs.com Another study synthesized N,N'-(4-nitro-1,2-phenylene)dibenzamide and its analogues, finding that a trifluoroacetamide (B147638) derivative was the most active against a panel of seven clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, compounds such as N-(2-aminoethyl)-4-nitro-benzamide and N-(propan-2-yl)-4-nitro-benzamide have been synthesized specifically for evaluation as antimicrobial and disinfectant agents. researchgate.net

Table 2: Examples of Antimicrobial 4-Nitrobenzamide Derivatives

| Compound Name/Series | Target Organisms | Notable Findings | Reference |

|---|---|---|---|

| (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a) | Bacteria & Fungi | Identified as a highly potent antimicrobial agent among synthesized analogues. | ijpbs.com |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | P. aeruginosa, MRSA, E. coli | Showed the highest activity in its series, with inhibition zones up to 34 mm against MRSA. | researchgate.net |

| N-(2-aminoethyl)-4-nitro-benzamide (VG1) | Microbes | Synthesized for evaluation of antimicrobial and disinfectant properties. | researchgate.net |

Anticancer Properties and Cytotoxic Effects on Cell Lines

The potential of nitro-aromatic compounds as anticancer agents has been an area of active research. mdpi.com While direct studies on 4-nitro-N,N-diphenylbenzamide are limited, research on related N-phenylbenzamide and nitro-containing structures provides significant insights into their potential cytotoxic effects on cancer cells.

A series of new imidazole-based N-phenylbenzamide derivatives were investigated for their cytotoxic potential against several human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer. nih.gov Several of the synthesized compounds displayed good to moderate activity, with IC₅₀ values in the low micromolar range. nih.gov For example, a derivative with a fluorine substitution exhibited IC₅₀ values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov SAR analysis indicated that the substituent's position on the N-phenyl ring played a key role in the observed activity. nih.gov

Other studies on different classes of benzamides have also shown promise. For example, 3,4,5-trihydroxy-N-alkyl-benzamides demonstrated anticancer effects on colon carcinoma HCT-116 cells, and N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide showed significant antitumor activities against prostate cancer cell lines. orientjchem.orgresearchgate.net These findings collectively suggest that the benzamide (B126) scaffold is a viable framework for the design of cytotoxic agents, and the inclusion of a nitro group, a known bioisostere in drug design, could modulate this activity.

Mechanistic Studies of Bioactivity (e.g., Haemozoin Inhibition)

A significant mechanism of action for some benzamide derivatives is the inhibition of haemozoin formation, a critical process for the survival of the malaria parasite, Plasmodium falciparum. nih.govnih.gov The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. nih.gov

Certain benzamide analogues have been shown to inhibit this detoxification process. nih.gov The proposed mechanism involves the benzamide molecule interfering with the formation of the hemozoin crystal. SAR studies have revealed that derivatives with an electron-deficient aromatic ring that can adopt a flat conformation are optimal for inhibiting β-hematin (synthetic hemozoin) formation. nih.gov This planarity is believed to facilitate π-π stacking interactions with the heme molecule, preventing its incorporation into the growing crystal. nih.gov

This inhibition leads to an accumulation of cytotoxic free heme within the parasite. nih.govnih.gov Interestingly, studies have shown that benzamides can cause a more significant increase in free heme levels compared to traditional quinoline (B57606) antimalarials like chloroquine, suggesting a potentially different or more potent disruption of heme homeostasis. nih.gov This line of research highlights a specific and potent mechanism by which benzamide derivatives can exert their antiparasitic effects.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic organic chemistry. Traditional methods for synthesizing amides, a critical functional group present in pharmaceuticals and materials, often rely on coupling reagents that generate significant chemical waste. researchgate.net Future research on 4-nitro-N,N-diphenylbenzamide will increasingly focus on developing more sustainable and atom-economical synthetic pathways.

Key emerging strategies include:

Mechanochemistry: This solvent-free approach uses mechanical force, often in a ball mill, to drive chemical reactions. It offers a greener alternative by reducing solvent use and sometimes enabling reactions that are difficult in solution. mdpi.com The successful mechanochemical synthesis of related nitrobenzamides demonstrates the potential of this technique. mdpi.com

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines is a highly sought-after goal. Novel catalytic systems, for example, those based on ruthenium, can activate carboxylic acids in situ using simple molecules like acetylenes, producing volatile byproducts and maximizing atom economy. researchgate.net

Multi-component Reactions (MCRs): Innovative MCRs that combine three or more starting materials in a single step are gaining prominence. A recently developed three-component reaction involving isocyanides, alkyl halides, and water presents a versatile and efficient route to complex amides, bypassing traditional carboxylic acid-amine coupling. catrin.com This approach is not only efficient but also allows for the use of readily available starting materials. catrin.com

These sustainable methods represent a significant departure from classical syntheses that might employ activated derivatives like acyl chlorides, which can be harsh and less environmentally friendly.

| Strategy | Description | Advantages | Reference Example |

|---|---|---|---|

| Traditional (Acyl Chloride) | Two-step process involving activation of carboxylic acid to acyl chloride, followed by reaction with an amine. | Generally high-yielding and reliable. | Standard organic synthesis methodology. |

| Mechanochemistry | Solvent-free reaction driven by mechanical energy in a ball mill. | Eco-friendly, reduced waste, potentially higher efficiency. | Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com |

| Catalytic Amidation | Direct coupling of carboxylic acids and amines using a catalyst. | High atom economy, avoids stoichiometric activators. | Ruthenium-catalyzed reaction with acetylene (B1199291) activation. researchgate.net |

| Multi-component Reaction | One-pot reaction combining three or more reactants. | High efficiency, molecular diversity, operational simplicity. | Isocyanide-based three-component amide synthesis. catrin.com |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and studying dynamic processes. Future research will leverage advanced analytical techniques for the in-situ and real-time characterization of reactions involving 4-nitro-N,N-diphenylbenzamide. While traditional characterization relies on post-reaction analysis using methods like NMR, FTIR, and mass spectrometry, in-situ monitoring provides a continuous view of the reaction as it happens. researchgate.net

Techniques such as real-time infrared (IR) spectroscopy, Raman spectroscopy, and process mass spectrometry can be integrated into reaction vessels to track the concentration of reactants, intermediates, and products over time. This data is invaluable for kinetic modeling, identifying transient intermediates, and rapidly optimizing reaction conditions for the sustainable synthetic methods described previously. Furthermore, advanced mass spectrometry techniques like Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS) will be essential for identifying and quantifying the compound and its metabolites in complex biological matrices during mechanistic studies. nih.gov

Integration of Machine Learning and AI in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design of new molecules with desired properties. rsc.org For 4-nitro-N,N-diphenylbenzamide, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing chemical databases to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of 4-nitro-N,N-diphenylbenzamide before they are synthesized. ox.ac.uk

Generative Design: Generative AI models can design entirely new molecules from scratch. ox.ac.uk By providing a set of desired properties (e.g., high antimicrobial activity, low toxicity, specific optical properties), these models can propose novel structures based on the 4-nitro-N,N-diphenylbenzamide scaffold, significantly expanding the accessible chemical space. youtube.combiorxiv.org

Synthesis Planning: AI tools can also assist in planning the most efficient and sustainable synthetic routes for target molecules, complementing the development efforts described in section 8.1.

This data-driven approach dramatically reduces the time and cost associated with traditional trial-and-error discovery cycles, enabling a more focused and efficient research process. youtube.com

Exploration of Multifunctional Materials Based on 4-nitro-N,N-diphenylbenzamide Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which functional groups can be built. The 4-nitro-N,N-diphenylbenzamide structure, with its multiple aromatic rings and reactive nitro group, is an excellent candidate for development as a scaffold for multifunctional materials. Research in this area will move beyond single-purpose molecules to create complex systems with integrated capabilities.

The electronic properties conferred by the nitroaromatic system suggest potential applications in nonlinear optical materials. evitachem.com Future work could involve designing and synthesizing polymers or metal-organic frameworks where this benzamide (B126) derivative acts as a key building block. By combining this scaffold with other functional units, researchers could create materials that are, for instance, both optically active and possess specific catalytic or sensing properties.

In the biomedical field, the concept of multifunctional scaffolds is well-established, particularly in tissue engineering where scaffolds can provide structural support while simultaneously delivering therapeutic agents or growth factors. nih.govazom.com Derivatives of 4-nitro-N,N-diphenylbenzamide with demonstrated bioactivity could be incorporated into or attached to biocompatible polymer scaffolds to create materials for controlled drug delivery or antimicrobial surfaces. nih.gov

Deepening Mechanistic Understanding of Biological Interactions

Nitroaromatic compounds are known for their broad range of biological activities, which are often linked to the metabolic reduction of the nitro group. scielo.brnih.gov This bioreduction process can lead to the formation of highly reactive intermediates, including nitro anion radicals, nitroso, and hydroxylamine (B1172632) species. svedbergopen.commdpi.com These intermediates can interact with cellular macromolecules like DNA and proteins, leading to therapeutic effects (e.g., antimicrobial action) or toxicity. svedbergopen.comnih.gov

Future research must focus on elucidating the specific biological mechanisms of 4-nitro-N,N-diphenylbenzamide. Key research questions include:

What specific enzymes (e.g., nitroreductases) are responsible for its metabolic activation? svedbergopen.com

What are the primary molecular targets within the cell?

Can the structure be modified to enhance therapeutic effects while minimizing toxicity?

Answering these questions will require a multidisciplinary approach combining microbiology, biochemistry, and computational modeling. Understanding the structure-activity relationship (SAR) is crucial for rationally designing safer and more effective analogues, distinguishing the compound's role as a pharmacophore (a group responsible for therapeutic action) from its role as a toxicophore (a group responsible for toxicity). mdpi.comnih.gov

Strategies for Addressing Discrepancies Between Experimental and Theoretical Data

Computational chemistry is a powerful tool for predicting molecular structure, properties, and reactivity. However, discrepancies between theoretical calculations and experimental results can and do occur. For a flexible molecule like 4-nitro-N,N-diphenylbenzamide, which has multiple rotatable bonds, these challenges are particularly acute.